SPA70 vs. Ketoconazole on hPXR Antagonism Potency in Cellular Assays
SPA70 demonstrates a sub-micromolar IC50 for inhibiting hPXR-mediated transcription, significantly outperforming the classical PXR antagonist ketoconazole in a cell-based reporter gene assay. SPA70's IC50 of 540 nM represents a >5.5-fold improvement over ketoconazole (IC50 ≈ 3 µM) under identical conditions [1]. This potency advantage is critical for achieving complete hPXR inhibition at concentrations that avoid off-target nuclear receptor effects.
| Evidence Dimension | Inhibition of hPXR transcriptional activity (cellular IC50) |
|---|---|
| Target Compound Data | 540 nM (IC50) |
| Comparator Or Baseline | Ketoconazole: IC50 ≈ 3,000 nM |
| Quantified Difference | >5.5-fold lower IC50 (higher potency) |
| Conditions | Cell-based reporter gene assay in HepG2 or equivalent cells, using a CYP3A4 promoter-driven luciferase reporter |
Why This Matters
Higher potency enables complete receptor blockade at lower concentrations, minimizing solvent toxicity and off-target interactions in cellular and in vivo experimental systems.
- [1] Lin, W., et al. SPA70 is a potent antagonist of human pregnane X receptor. Nature Communications 8, 741 (2017). View Source
